molecular formula C12H15FN2O B2992586 4-fluoro-N-(piperidin-4-yl)benzamide CAS No. 75484-39-8

4-fluoro-N-(piperidin-4-yl)benzamide

Cat. No.: B2992586
CAS No.: 75484-39-8
M. Wt: 222.263
InChI Key: IQRBPUVIUQDULO-UHFFFAOYSA-N
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Description

4-fluoro-N-(piperidin-4-yl)benzamide is a chemical compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 g/mol . It is characterized by the presence of a fluorine atom attached to a benzamide group, which is further connected to a piperidine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 4-fluoro-N-(piperidin-4-yl)benzamide is Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits. HIF-1α is the unique subunit of HIF-1, found only in the hypoxic nucleus, and determines the HIF-1 activity .

Mode of Action

This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This compound also upregulates the expression of cleaved caspase-3, promoting tumor cell apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells inhibits cell division by inducing p21, p27, or p53 and promotes apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Result of Action

The compound shows significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cell apoptosis .

Action Environment

The action of this compound is influenced by the hypoxic microenvironment of tumor cells . The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(piperidin-4-yl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using silica gel chromatography with an eluent mixture of isohexane and ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(piperidin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as halogenating agents and nucleophiles are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound yields 4-fluorobenzoic acid and piperidine .

Scientific Research Applications

4-fluoro-N-(piperidin-4-yl)benzamide is utilized in various scientific research fields, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(piperidin-4-yl)benzamide
  • 4-bromo-N-(piperidin-4-yl)benzamide
  • 4-methyl-N-(piperidin-4-yl)benzamide

Uniqueness

4-fluoro-N-(piperidin-4-yl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in research and development .

Properties

IUPAC Name

4-fluoro-N-piperidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRBPUVIUQDULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (937 mg) and 10% palladium on carbon (50% wet, 0.2 g) in methanol (20 ml) was stirred under hydrogen atmosphere for 7.5 hours at ambient temperature. The catalyst was removed by glass filter and the solvent was removed under reduced pressure. After rinse with diisopropyl ether, N-(piperidin-4-yl)-4-fluorobenzamide (653 mg) was obtained.
Quantity
937 mg
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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